(R)-3-Isopropoxypyrrolidine hydrochloride
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Overview
Description
®-3-Isopropoxypyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure, substituted with an isopropoxy group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isopropoxypyrrolidine hydrochloride typically involves the reaction of ®-3-hydroxypyrrolidine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the hydroxyl group with an isopropoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ®-3-Isopropoxypyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity ®-3-Isopropoxypyrrolidine hydrochloride.
Chemical Reactions Analysis
Types of Reactions: ®-3-Isopropoxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
®-3-Isopropoxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Isopropoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The isopropoxy group and the pyrrolidine ring play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
(S)-3-Isopropoxypyrrolidine hydrochloride: The enantiomer of ®-3-Isopropoxypyrrolidine hydrochloride with similar chemical properties but different biological activity.
3-Hydroxypyrrolidine hydrochloride: A precursor in the synthesis of ®-3-Isopropoxypyrrolidine hydrochloride.
3-Isopropylpyrrolidine hydrochloride: A structurally similar compound with an isopropyl group instead of an isopropoxy group.
Uniqueness: ®-3-Isopropoxypyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the isopropoxy group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO |
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Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3R)-3-propan-2-yloxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
JOGXKGOBZMKISK-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)O[C@@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)OC1CCNC1.Cl |
Origin of Product |
United States |
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